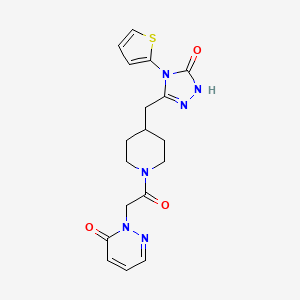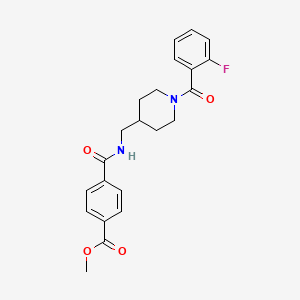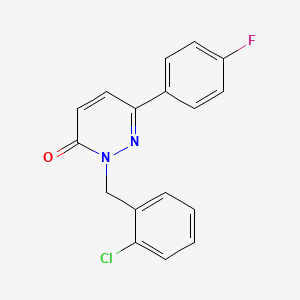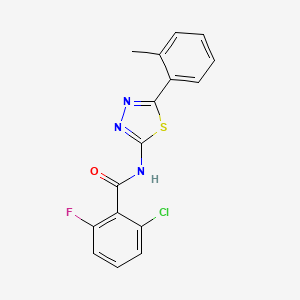
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 5-(o-tolyl)-1,3,4-thiadiazole-2-amine in the presence of a base to form the intermediate 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide. The intermediate is then treated with a reducing agent to obtain the final product.
Starting Materials
2-chloro-6-fluorobenzoyl chloride, 5-(o-tolyl)-1,3,4-thiadiazole-2-amine, base, reducing agent
Reaction
Step 1: 2-chloro-6-fluorobenzoyl chloride is added to a solution of 5-(o-tolyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to form the intermediate 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide., Step 2: The intermediate is then treated with a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the final product, 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide., Overall Reaction: 2-chloro-6-fluorobenzoyl chloride + 5-(o-tolyl)-1,3,4-thiadiazole-2-amine + base + reducing agent -> 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
Mechanism Of Action
The exact mechanism of action of 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that it exerts its biological activity by inhibiting the activity of certain enzymes or receptors. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, it has been suggested that it may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical And Physiological Effects
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway. In addition, it has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of certain matrix metalloproteinases. Moreover, it has been reported to possess antioxidant activity by scavenging free radicals.
Advantages And Limitations For Lab Experiments
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is moderate. In addition, it possesses a wide range of biological activities, making it a versatile compound for scientific research. However, there are also some limitations to its use. For example, it may exhibit cytotoxicity towards normal cells, which may limit its use in certain experimental settings. Moreover, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research on 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is to investigate its potential applications in the treatment of bacterial infections. Another direction is to explore its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, it may be worthwhile to investigate its potential applications in combination with other anticancer agents to enhance their efficacy. Finally, further studies are needed to elucidate its mechanism of action and to identify potential targets for its biological activity.
In conclusion, 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a promising compound for scientific research due to its potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory research. Its synthesis method is relatively straightforward, and it possesses a wide range of biological activities. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its biological activity.
Scientific Research Applications
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to possess cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Moreover, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c1-9-5-2-3-6-10(9)15-20-21-16(23-15)19-14(22)13-11(17)7-4-8-12(13)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIZNTLGILKOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2660803.png)
![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)
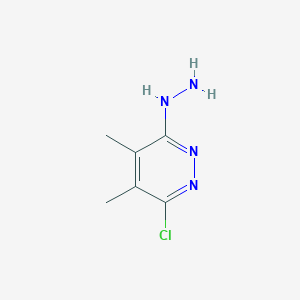
![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2660809.png)
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)
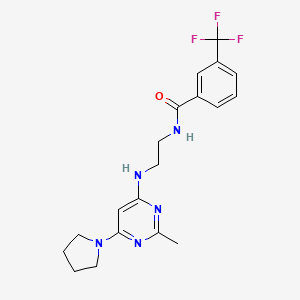
![N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2660819.png)
